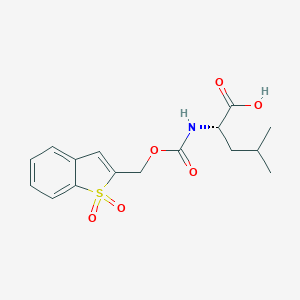

N-Bsmoc-L-leucine

Description

Significance of N-Protected Amino Acids in Peptide Synthesis Research

The synthesis of peptides, which are fundamental to biological processes and widely utilized in drug discovery and material science, necessitates precise control over chemical reactions. fishersci.nonih.gov N-protected amino acids are indispensable in this endeavor, serving to prevent undesirable side reactions and ensure the formation of specific amide bonds. fishersci.atfishersci.cacenmed.comchem960.com Amino acids possess multiple reactive functional groups, including the N-terminal amino group, the C-terminal carboxyl group, and various side-chain functionalities. Without protection, these groups could react indiscriminately, leading to polymerization, low yields, or the formation of undesired byproducts. fishersci.atfishersci.cacenmed.comchem960.com

Protecting groups function by reversibly masking these reactive sites, rendering them unreactive during specific coupling steps. nih.govchem960.comuni.lu Once the desired peptide bond is formed, the protecting group can be selectively removed to unmask the amino group for the next coupling cycle. nih.gov This iterative protection-deprotection strategy is particularly crucial in solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to an insoluble resin. nih.govfishersci.atcenmed.comwikipedia.org The strategic choice of protecting groups, especially the use of orthogonal protecting groups that can be removed under different chemical conditions, allows for the construction of complex peptide architectures, including branched and cyclic peptides. ontosight.aichem960.comwikipedia.org This controlled approach maximizes the yield of the desired product and minimizes impurities. advancedchemtech.com

Evolution of Amino Protecting Group Chemistry in Polypeptide Assembly

The evolution of amino protecting group chemistry has been central to the advancement of polypeptide assembly. Early methods of peptide synthesis primarily relied on solution-phase techniques, which were often labor-intensive and required the isolation and purification of intermediates at each step. nih.govfishersci.atfishersci.ca A pivotal breakthrough came with the development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield in 1963, which revolutionized the field by immobilizing the growing peptide chain on an insoluble polymeric resin. cenmed.comwikipedia.org This innovation significantly simplified purification processes by eliminating the need to isolate intermediates. wikipedia.org

Following the advent of SPPS, various protecting group strategies emerged to facilitate efficient and controlled peptide elongation. The tert-butyloxycarbonyl (Boc) group, an acid-labile protecting group, was widely used, but its removal required strong acids like trifluoroacetic acid (TFA), which could potentially affect acid-sensitive peptide units or side-chain protecting groups. fishersci.cawikipedia.org

A significant development was the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group by Carpino in 1972. cenmed.com The Fmoc group is base-labile, typically removed by secondary amines such as piperidine (B6355638). ontosight.ainih.gov Fmoc chemistry offered advantages in automation and simplified reaction monitoring due to the formation of a fluorescent fluorene (B118485) byproduct upon deprotection. ontosight.ai

However, the Bsmoc group, also developed by Carpino in 1999, presented further advancements. advancedchemtech.comatamankimya.com Unlike Fmoc, which is removed via β-elimination, the Bsmoc group is deblocked through a Michael addition mechanism. nih.govontosight.ainih.gov This distinct mechanism provides several benefits:

Reduced Side Reactions: The Michael addition pathway prevents back-alkylation by the deblocking byproduct and minimizes base-catalyzed side reactions, such as aspartimide formation, which can occur with Fmoc chemistry, especially in base-sensitive peptide sequences. advancedchemtech.comatamankimya.comnih.govsci-toys.com

Milder Deprotection Conditions: Bsmoc can be removed with weaker bases or lower concentrations of bases (e.g., 2-5% piperidine in DMF, insoluble piperazino silica (B1680970), or tris(2-aminoethyl)amine (B1216632) (TAEA)), which is advantageous for synthesizing peptides containing base-sensitive units. advancedchemtech.comguidetopharmacology.orgadvancedchemtech.comnih.gov

Enhanced Reactivity: Bsmoc-protected amino acids have shown greater reactivity in acylation reactions compared to their Fmoc counterparts, particularly when steric requirements between coupling components increase. nih.gov

Quasi-Orthogonality: Bsmoc can be selectively cleaved using TAEA, leaving Fmoc groups intact, demonstrating a valuable quasi-orthogonal protecting group strategy. ontosight.ainih.gov

These characteristics have made Bsmoc chemistry attractive for synthesizing complex and sensitive peptide sequences, offering improved purity and yields in both solid-phase and rapid continuous solution synthesis. atamankimya.comnih.gov Despite ongoing research into "unprotected amino acid" strategies, which aim to reduce the environmental impact and cost associated with protecting group chemistry, the fundamental role of N-protected amino acids like N-Bsmoc-L-leucine remains paramount for precise and efficient polypeptide assembly. fishersci.nofishersci.be

Table 2: Comparison of Bsmoc and Fmoc Protecting Groups

| Feature | Bsmoc | Fmoc | Source |

| Deprotection Mechanism | Michael addition | β-elimination | nih.govontosight.ainih.gov |

| Deprotection Conditions | Weaker bases/lower concentrations (e.g., 2-5% piperidine, TAEA, insoluble piperazino silica) | Stronger bases (e.g., 20% piperidine) | advancedchemtech.comguidetopharmacology.orgadvancedchemtech.comnih.gov |

| Byproduct | Non-fluorescent, often acts as a scavenger (piperidine stays on Bsmoc group) | Fluorescent (fluorene), can lead to back-alkylation | ontosight.aiwikipedia.orgnih.gov |

| Side Reactions | Minimized (e.g., aspartimide formation) due to milder conditions and scavenging action | More prone to base-catalyzed side reactions (e.g., diketopiperazine, aminosuccinimide formation) | advancedchemtech.comadvancedchemtech.comatamankimya.comnih.gov |

| Reactivity in Acylation | More reactive, especially with steric hindrance | Less reactive compared to Bsmoc derivatives | nih.gov |

| Orthogonality (with Fmoc) | Quasi-orthogonal (Bsmoc cleaved by TAEA, Fmoc remains intact) | Orthogonal to Boc (Fmoc cleaved by base, Boc by acid) | ontosight.ai |

| Application in Solution Synthesis | Significant improvement for rapid, continuous solution synthesis (cleaner phase separation, higher yields) | Standard method, but Bsmoc offers advantages in byproduct removal | atamankimya.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO6S/c1-10(2)7-13(15(18)19)17-16(20)23-9-12-8-11-5-3-4-6-14(11)24(12,21)22/h3-6,8,10,13H,7,9H2,1-2H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRCRRODQMLMIU-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428829 | |

| Record name | N-Bsmoc-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197245-21-9 | |

| Record name | N-Bsmoc-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Bsmoc L Leucine Derivatives

Strategies for Benzothiophenesulfone-2-ylmethyloxycarbonyl (Bsmoc) Moiety Introduction

The introduction of the Bsmoc group typically relies on activated carbonate reagents, which serve as efficient acylating agents for the amino group of L-leucine. The synthesis of these activated reagents, in turn, depends on the precursor synthesis and subsequent oxidation chemistry.

The Bsmoc group is commonly introduced using activated carbonate reagents, such as Bsmoc-N-hydroxysuccinimide (Bsmoc-OSu) or related nitrophenyl carbonates. These reagents function by reacting with the amino group of the target amino acid, forming a stable carbamate (B1207046) linkage. The process is analogous to the introduction of the Fmoc group.

For instance, the preparation of N-protected amino acids can involve treating the amino acid with a Bsmoc-activated carbonate derivative in a homogeneous solvent mixture, often an acetone/aqueous system, with stirring at room temperature. A specific example for the synthesis of a dimethoxy-Bsmoc (DM-Bsmoc) leucine (B10760876) derivative utilized 5,6-dimethoxy-1,1-dioxobenzo[b]thiophene-2-methyl 4-nitrophenyl carbonate as the activated reagent in an acetonitrile (B52724)/water (1:1) solvent system.

The Bsmoc moiety itself can be synthesized from commercially available 1-benzothiophene. The synthesis typically proceeds through hydroxymethylation of 1-benzothiophene, followed by an oxidation step to form the sulfone. A detailed procedure for synthesizing benzothiophenesulfone-2-methanol, a key Bsmoc precursor, involves the oxidation of benzo[b]thiophen-2-methanol. This is achieved by adding sodium perborate (B1237305) tetrahydrate portion-wise to a stirred solution of benzo[b]thiophen-2-methanol in acetic acid, maintained at 45–50°C. The acetic acid is subsequently removed under reduced pressure. Once the sulfone alcohols are obtained, they can be converted into the appropriate chloroformates by reaction with phosgene (B1210022) or triphosgene, which then serve as direct precursors for the activated carbonate reagents.

Selective N-Protection of L-leucine and Related Amino Acids

The Bsmoc group offers distinct advantages in the selective N-protection of L-leucine and other amino acids, particularly in the context of peptide synthesis. Its deblocking mechanism, which occurs via Michael addition using primary or secondary amines (e.g., piperidine), differentiates it from the β-elimination mechanism characteristic of Fmoc and related base-sensitive protecting groups. This unique chemistry contributes to its selectivity and can provide benefits in terms of deblocking speed and completeness.

Bsmoc has demonstrated superior performance in challenging coupling reactions, such as those involving α-aminoisobutyric acid (Aib-Aib), when compared to Fmoc-amino acids. Furthermore, the Bsmoc group can be selectively removed using a weak base like 2% tris(2-aminoethyl)amine (B1216632) (TAEA) in dichloromethane (B109758) (DCM) in the presence of Fm esters, highlighting its orthogonality to other protecting groups. The incorporation of a styrene (B11656) chromophore within the Bsmoc group also allows for convenient monitoring of resin loading in solid-phase synthesis, similar to Fmoc analogues.

The Bsmoc strategy has been successfully applied to the N-protection of L-leucine and a range of other amino acids, including trifunctional amino acids like asparagine (Asn) and glutamine (Gln) (with side-chain protection by dimethyl(cyclopropyl)methyl residue), and arginine (with Pbf derivative protection). For instance, a leucine derivative was synthesized using L-leucine, dimethylaminopyridine (DMAP), and a nitrophenyl carbonate in an acetonitrile/water (1:1) mixture, yielding 80% of the product as a white solid with a melting point of 131-132°C.

Reaction Conditions and Optimization Parameters for Bsmoc Introduction

Optimizing reaction conditions is crucial for achieving high yields and selectivity in the synthesis of N-Bsmoc-L-leucine derivatives. Key parameters include the choice of solvent systems, temperature, and stoichiometric control of reagents.

The selection of an appropriate solvent system significantly influences the reaction yield and selectivity during Bsmoc introduction. For instance, the synthesis of a DM-Bsmoc leucine derivative was performed in a 1:1 mixture of acetonitrile and water. Similarly, the reaction of Bsmoc-N-hydroxysuccinimide with amino acids often takes place in a homogeneous acetone/aqueous solvent mixture.

Temperature also plays a critical role in reaction kinetics and product distribution. While specific temperature optimization data for this compound synthesis is not universally detailed in the provided sources, general principles in organic synthesis indicate that maintaining an optimal temperature range is essential. For example, some reactions proceed smoothly at room temperature, while others may require elevated temperatures for satisfactory yields or to control reaction rates. Conversely, excessively high temperatures can lead to product degradation or undesirable side reactions. The impact of solvent and temperature on reaction yield and purity can be illustrated by various synthetic examples, where water-based reactions sometimes yield purer products, with optimal purity achieved at specific temperatures.

Table 1: Illustrative Reaction Conditions for DM-Bsmoc Leucine Derivative Synthesis

| Reactant | Amount | Moles (approx.) | Solvent System | Temperature | Yield | Product Form | Melting Point (°C) |

| L-leucine | 1.71 g | 13.05 mmol | Acetonitrile/Water (1:1) | Room Temperature | 80% | White solid | 131-132 |

| Dimethylaminopyridine (DMAP) | 1.6 g | 13.1 mmol | Acetonitrile/Water (1:1) | Room Temperature | 80% | White solid | 131-132 |

| DM-Bsmoc nitrophenyl carbonate | 4.9 g | 13 mmol | Acetonitrile/Water (1:1) | Room Temperature | 80% | White solid | 131-132 |

Note: Data derived from the synthesis of a dimethoxy-Bsmoc leucine derivative, illustrating typical conditions and outcomes for Bsmocylation reactions.

Stoichiometric control is fundamental to chemical synthesis, ensuring that reactants are consumed efficiently and the desired product is formed with minimal byproducts. In Bsmocylation reactions, precise molar equivalents of the Bsmoc reagent relative to the amino acid are critical for achieving high yields and preventing undesired side reactions, such as the formation of dipeptides or oligomers without proper control.

For instance, in the synthesis of protected amino acid derivatives from chloroformates using the Bolin technique, prior treatment of the amino acid with trimethylsilyl (B98337) chloride is employed, indicating a controlled approach to ensure the amino group is ready for reaction. In solid-phase peptide synthesis utilizing Bsmoc, coupling reactions are typically carried out with specific stoichiometric ratios: 3 equivalents of coupling reagents like N-HATU or N-HBTU, 3 equivalents of the Bsmoc amino acids, and 6 equivalents of a base such as N,N-diisopropylethylamine (DIEA). This meticulous control of stoichiometry is vital for successful and efficient peptide chain elongation.

Mechanistic Insights into Bsmoc Deprotection Chemistry

Detailed Mechanism of Michael Addition for Bsmoc Cleavage

The deprotection of the Bsmoc group proceeds through a Michael Addition mechanism advancedchemtech.comfishersci.atontosight.ainih.govnih.gov. The Bsmoc moiety functions as a Michael Acceptor, specifically featuring an α,β-unsaturated sulfone group advancedchemtech.comfishersci.atnih.gov. The reaction is initiated by a nucleophile, acting as a Michael Donor, which is typically a base such as piperidine (B6355638) or piperazine (B1678402) advancedchemtech.comfishersci.at. This nucleophilic attack leads to the formation of a Michael Adduct with the protecting group advancedchemtech.comfishersci.at. Subsequently, this adduct undergoes an intramolecular rearrangement, which ultimately results in the clean cleavage of the Bsmoc protecting group from the amino acid advancedchemtech.comfishersci.at. A key advantage of this Michael addition process is the complete elimination of dibenzofulvene (DBF) formation, a problematic byproduct associated with Fmoc deprotection advancedchemtech.comfishersci.at. Consequently, the base employed in Bsmoc cleavage is utilized directly for the deprotection reaction, rather than requiring a large excess for scavenging DBF advancedchemtech.comfishersci.at.

Nucleophilic Attack Pathways by Amines

Various amines can serve as nucleophiles in the Bsmoc deprotection, with secondary amines like piperidine and piperazine being commonly employed advancedchemtech.comfishersci.atontosight.ainih.govguidetopharmacology.org. The Bsmoc group exhibits higher reactivity towards attack by secondary amines compared to the Fmoc group advancedchemtech.comfishersci.at. Primary amines, such as tris(2-aminoethyl)amine (B1216632) (TAEA), are also highly effective, capable of rapidly cleaving the Bsmoc group nih.govguidetopharmacology.orgontosight.ainih.gov. The electron-withdrawing nature of the sulfone group within Bsmoc-Cl enhances the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack wikipedia.org. Conversely, steric hindrance can impede the nucleophilic Michael addition, as evidenced by the inability of highly hindered bases like diisopropylamine (B44863) to react with Bsmoc, while still being able to cleave the Fmoc group guidetopharmacology.org.

Comparison with Beta-Elimination Mechanisms of Other Protecting Groups

The mechanistic pathway of Bsmoc deprotection fundamentally differs from that of other widely used protecting groups, most notably Fmoc. Fmoc deprotection occurs via a two-step β-elimination mechanism advancedchemtech.comfishersci.atontosight.ainih.govguidetopharmacology.orgwikipedia.org. This process involves the abstraction of an acidic proton at the 9-position of the fluorene (B118485) ring system by a mild base, followed by a β-elimination reaction that generates a highly reactive dibenzofulvene (DBF) intermediate guidetopharmacology.orgwikipedia.org. The formation of DBF necessitates its immediate scavenging by the secondary amine to prevent undesired side reactions, such as capping the peptide chain advancedchemtech.comfishersci.atguidetopharmacology.orgwikipedia.org.

In contrast, the Bsmoc group's Michael addition mechanism offers several distinct advantages over the Fmoc's β-elimination:

Mechanism: Bsmoc utilizes Michael addition, whereas Fmoc relies on β-elimination advancedchemtech.comfishersci.atontosight.ainih.gov.

Lability: Bsmoc is significantly more base-labile (more reactive) than conventional β-elimination groups like Fmoc advancedchemtech.comfishersci.atnih.gov.

Base Requirements: This increased lability allows for the use of weaker bases or lower concentrations of stronger bases for deprotection advancedchemtech.comfishersci.atnih.govnih.govontosight.aisci-toys.com.

Byproduct Profile: Bsmoc cleavage does not produce DBF, thereby eliminating the issues associated with its scavenging and potential side reactions advancedchemtech.comfishersci.atnih.govguidetopharmacology.org.

Reactivity in Acylation: Bsmoc derivatives exhibit greater reactivity in acylation reactions compared to their Fmoc counterparts, a difference that becomes more pronounced with increasing steric hindrance between coupling components ontosight.ai.

Purification: Bsmoc cleavage yields non-fluorescent byproducts, which simplifies downstream purification processes wikipedia.org.

Orthogonality: The distinct mechanisms allow for orthogonal protection strategies. For instance, TAEA (a primary amine) can selectively cleave Bsmoc while leaving Fmoc intact nih.govguidetopharmacology.orgontosight.ainih.gov. Conversely, hindered bases like diisopropylamine can selectively cleave Fmoc without reacting with Bsmoc due to steric hindrance affecting the Michael addition guidetopharmacology.org.

Byproduct Formation Profiles During Bsmoc Cleavage and Mitigation Strategies

One of the most significant advantages of Bsmoc deprotection via Michael addition is the complete absence of reactive dibenzofulvene (DBF) formation, a notorious byproduct in Fmoc deprotection advancedchemtech.comfishersci.atnih.govguidetopharmacology.org. In Fmoc chemistry, DBF can react with the free amine group, leading to capping of the peptide chain and other undesirable side reactions advancedchemtech.comfishersci.atguidetopharmacology.orgwikipedia.org. Since Bsmoc deprotection does not generate DBF, the need for scavenging agents is eliminated advancedchemtech.comfishersci.at.

Furthermore, Bsmoc chemistry results in less contamination from base-catalyzed side reactions, such as aminosuccinimide formation (particularly relevant for base-sensitive Asp-Gly units), compared to standard Fmoc chemistry nih.govsci-toys.comvulcanchem.com. This improvement is attributed to the ability to use weaker or less concentrated bases for Bsmoc cleavage nih.govsci-toys.comvulcanchem.com. Additionally, the byproducts generated during Bsmoc cleavage are non-fluorescent, which simplifies the purification process wikipedia.org.

A notable mitigation strategy for byproduct removal involves the use of tris(2-aminoethyl)amine (TAEA) for Bsmoc deprotection. When TAEA is employed, a water-soluble adduct is formed nih.govontosight.ainih.gov. This water-soluble adduct simplifies aqueous separation, eliminating the need for acidic phosphate (B84403) buffers (which are often required for Fmoc-TAEA adduct removal and can lead to partial loss of the deblocked amine) nih.govontosight.ainih.gov. This results in cleaner phase separation and higher yields of the growing peptide nih.govvulcanchem.com.

Advanced Applications of N Bsmoc L Leucine in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) Methodologies Utilizing N-Bsmoc-L-leucine

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble solid support, simplifying purification steps. The integration of this compound into SPPS protocols leverages the unique characteristics of the Bsmoc protecting group to overcome common challenges such as aggregation and side reactions, particularly diketopiperazine (DKP) formation. luxembourg-bio.comiris-biotech.de

Integration into Automated SPPS Protocols

Automated SPPS has become the standard for synthesizing a wide range of peptides, offering fast and convenient synthesis of multiple peptides simultaneously. beilstein-journals.orgnih.gov The repetitive nature of SPPS, involving cycles of coupling, washing, and deprotection, is well-suited for automation. iris-biotech.debachem.com this compound is compatible with automated SPPS systems, contributing to improved process control and efficiency. polypeptide.comvapourtec.com The Bsmoc group's rapid and mild deprotection, typically achieved under less basic conditions than the widely used Fmoc group, can prevent undesired side reactions like diketopiperazine formation, which can occur during Fmoc removal from certain sequences. luxembourg-bio.com This characteristic makes this compound a valuable component in automated protocols, particularly for the synthesis of complex or "difficult" peptide sequences prone to aggregation. luxembourg-bio.compolypeptide.com

Resin Loading and Swelling Dynamics with Bsmoc Derivatives

Resin loading, the initial attachment of the C-terminal amino acid to the solid support, is a critical step in SPPS, directly impacting the final peptide yield and purity. iris-biotech.desigmaaldrich.com The choice of resin and its swelling properties in various solvents are crucial for efficient reaction kinetics and mass transfer within the polymeric matrix. luxembourg-bio.comnih.govresearchgate.net Resins like polystyrene (PS), polyethylene (B3416737) glycol (PEG), and PS-functionalized PEG are commonly employed, with PS resins being cost-effective for short to medium-length peptides. nih.gov

While specific data on this compound's direct impact on resin loading and swelling dynamics is not extensively detailed in the provided search results, general principles of resin behavior in SPPS apply. Resin swelling is influenced by the solvent type and the nature of the peptide chain attached. nih.govresearchgate.net Solvents such as N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), esters, and ethers are known for their high swelling effects, which are essential for allowing reagents to access the reaction sites within the resin beads. nih.gov The efficiency of coupling and deprotection steps is directly linked to adequate resin swelling, ensuring proper solvation of the growing peptide chain. luxembourg-bio.com

Coupling Efficiencies of this compound in Peptide Elongation

The coupling efficiency of each amino acid addition is paramount in SPPS, as even minor inefficiencies can lead to significant accumulation of truncated or impurity sequences in longer peptides. nih.govamidetech.com High coupling efficiency, ideally greater than 99% per amino acid, is crucial for obtaining high-purity products. amidetech.com

The Bsmoc group has been noted for its utility in peptide synthesis, including its application in solid-phase protocols. researchgate.net Its rapid removal under mild conditions can contribute to efficient coupling by minimizing side reactions that might otherwise occur during prolonged exposure to deprotection reagents. luxembourg-bio.com While specific quantitative data on the coupling efficiency of this compound compared to other protecting groups like Fmoc for every amino acid is not provided, the general understanding is that the choice of protecting group, coupling reagents (e.g., HATU, HCTU, PyBOP), and reaction conditions significantly influence coupling yields. sigmaaldrich.comacs.orgnih.govnih.gov

Studies on coupling efficiencies in SPPS have shown that certain amino acids, such as histidine, threonine, arginine, valine, isoleucine, and glutamine, can be more challenging to couple, and coupling efficiencies generally decrease with increasing peptide length. nih.gov The mild deprotection conditions associated with Bsmoc chemistry may help mitigate some of these challenges, especially in sequences prone to aggregation or other side reactions. luxembourg-bio.com

Solution-Phase Peptide Synthesis (LPPS) Methodologies Incorporating this compound

While SPPS is widely adopted, solution-phase peptide synthesis (LPPS) offers advantages such as faster reaction rates and reduced steric hindrance, particularly for larger-scale production. imperial.ac.uk this compound plays a role in advancing LPPS, especially in rapid continuous synthesis and enhanced purification strategies.

Rapid Continuous Solution Synthesis Protocols

The Bsmoc/TAEA method has been demonstrated for rapid, continuous solution synthesis of peptide segments. researchgate.netresearchgate.netscribd.com This methodology is applicable to gram-scale synthesis of short peptides and has also been successfully applied to the synthesis of longer peptides, such as a 22-mer segment of human parathyroid hormone (hPTH 13-34). researchgate.netresearchgate.net The crude product obtained via Bsmoc methodology in solution-phase synthesis has shown significantly greater purity compared to samples obtained through solid-phase protocols for certain peptides. researchgate.net

This approach involves a continuous flow of reagents through the reaction mixture, enabling rapid reaction times. For instance, amide bond formation can be completed in minutes with appropriate activation. nih.govmdpi.com The Bsmoc methodology has been optimized through techniques like filtration of the growing, partially deprotected peptide through a short column of silica (B1680970) gel at each coupling-deprotection cycle. researchgate.net This continuous flow and rapid processing contribute to the efficiency of the synthesis.

Enhanced Phase Separation and Purification Strategies for Bsmoc-Mediated Processes

A significant advantage of Bsmoc chemistry in solution-phase synthesis lies in its contribution to enhanced phase separation and purification. researchgate.net Following the deblocking step, byproducts formed from the Bsmoc protecting group are soluble in water or saturated sodium chloride solution, facilitating their removal through simple extraction. researchgate.netscribd.com This characteristic leads to cleaner phase separation and higher yields of the growing peptide compared to some other methods, such as Fmoc-based rapid solution synthesis, which might require acidic phosphate (B84403) buffers. researchgate.netscribd.com

The ability to use aqueous washes (water or saturated NaCl solution) for byproduct removal reduces the chance of emulsion formation, which can be a common issue in liquid-liquid extractions during purification. scribd.com This simplified purification process, enabled by the water-soluble nature of Bsmoc byproducts, contributes to a more efficient and potentially greener synthesis, as it can reduce the reliance on organic solvents for purification. researchgate.netnih.gov

Table 1: Comparison of Purification Strategies in Solution-Phase Peptide Synthesis

| Protecting Group | Byproduct Solubility in Aqueous Phase | Phase Separation Ease | Typical Purification Strategy |

| Bsmoc | Soluble (water, saturated NaCl) | Enhanced | Simple extraction, filtration researchgate.netscribd.com |

| Fmoc | Less soluble/requires specific buffers | Potentially more complex | Acidic phosphate buffer, liquid-liquid extraction researchgate.netscribd.com |

Gram-Scale Peptide Synthesis via Bsmoc Methodology

The Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) methodology demonstrates considerable promise for gram-scale peptide synthesis, applicable to both solid-phase peptide synthesis (SPPS) and rapid continuous solution-phase synthesis. This adaptability is crucial for industrial applications where efficiency and purity at scale are paramount acs.orgnih.gov.

A notable advantage of Bsmoc chemistry in solution synthesis is the simplified removal of byproducts. Unlike Fmoc-based methods, which often necessitate an acidic phosphate buffer wash to remove dibenzofulvene (DBF) adducts, Bsmoc deblocking allows for the use of water or saturated sodium chloride solution. This facilitates cleaner phase separation and contributes to higher yields of the growing peptide chain acs.orgscispace.com.

Research has shown the successful application of Bsmoc methodology in the gram-scale synthesis of short peptides. Furthermore, it has been effectively used for the synthesis of longer segments, such as a 22-mer human parathyroid hormone fragment (hPTH 13-34). In this specific instance, the crude product obtained via the Bsmoc method exhibited significantly greater purity compared to samples produced through standard solid-phase protocols researchgate.netresearchgate.netgoogle.com. Optimization of the Bsmoc methodology for solution synthesis has involved techniques such as filtration of the growing, partially deprotected peptide through a short column of silica gel at each coupling-deprotection cycle researchgate.netresearchgate.netgoogle.com. While highly effective in academic research, the industrial adoption of Bsmoc chemistry can be influenced by cost considerations nih.gov.

Addressing Synthetic Challenges in Peptide Assembly with this compound

This compound, and the Bsmoc protecting group in general, plays a critical role in mitigating several common side reactions and challenges encountered during peptide synthesis, leading to improved purity and yields of the desired peptide products.

Mitigation of Diketopiperazine Formation in this compound Synthesis

The Bsmoc group offers a distinct advantage over the Fmoc group in mitigating DKP formation due to its deblocking mechanism and milder deprotection conditions. Unlike Fmoc, which is typically removed with 20% piperidine (B6355638) via a β-elimination mechanism, Bsmoc can be cleaved using a weaker or less concentrated base, such as 2-5% piperidine nih.govresearchgate.netacs.orgug.edu.pl. This milder basic environment reduces the propensity for base-catalyzed side reactions, including DKP formation acs.org.

Furthermore, the deblocking of the Bsmoc group proceeds via a Michael addition mechanism ug.edu.pl. This mechanism is advantageous because the deblocking event also acts as a scavenging event, preventing back-alkylation by the byproduct that can occur with β-elimination products ug.edu.pl. The byproduct generated from Bsmoc deprotection is a piperidine adduct, which is highly soluble and readily washed from the resin scispace.comnih.govresearchgate.net. In contrast, the dibenzofulvene (DBF) byproduct from Fmoc deprotection is poorly soluble and prone to polymerization, complicating purification and potentially contributing to side reactions scispace.comnih.govresearchgate.net. Studies have shown that the application of Bsmoc-protected amino acids can significantly suppress or even eliminate the formation of DKP byproducts in certain peptide syntheses nih.govacs.org.

Table 1: Comparison of Diketopiperazine/Succinimide (B58015) Formation in Peptide Synthesis

| Protecting Group | Deprotection Conditions (Piperidine) | Succinimide Formation (Sensitive Asp-Gly Sequence) acs.org | Byproduct Solubility |

| Fmoc | 20% | 11.6% | Poor (DBF) |

| Bsmoc | 2% | 4.8% | High (Adduct) |

Reduction of Aminosuccinimide Formation in Base-Sensitive Sequences

Aminosuccinimide formation is another common side reaction in peptide synthesis, particularly problematic in base-sensitive sequences containing aspartic acid (Asp) residues, such as Asp-Gly acs.orgresearchgate.netacs.org. This intramolecular cyclization leads to the formation of an aspartimide, which can subsequently undergo rearrangement or aminolysis, resulting in undesired peptide modifications.

Bsmoc chemistry offers a significant advantage in reducing aminosuccinimide formation due to the ability to employ milder deblocking conditions. The use of a weaker or less concentrated base for Bsmoc removal, compared to the standard 20% piperidine required for Fmoc, directly translates to less contamination from aminosuccinimide formation in base-sensitive sequences acs.orgresearchgate.netresearchgate.netacs.org. For instance, in the synthesis of Bz-Val-Lys(BOC)-β-Asp(α-O-t-Bu)-Gly-Tyr(t-Bu)-Ile-OH, a sensitive Asp-Gly sequence, the use of Bsmoc under 2% piperidine conditions resulted in 4.8% succinimide formation, a substantial reduction compared to the 11.6% observed with the standard Fmoc protocol (20% piperidine) acs.org. This demonstrates the effectiveness of this compound in minimizing such base-catalyzed side reactions.

Strategies for Overcoming Aggregation Phenomena in Difficult Peptide Sequences

"Difficult sequences" in peptide synthesis refer to peptide chains that exhibit a strong propensity to form intermolecular or intramolecular non-covalent interactions, leading to the formation of insoluble peptide aggregates nih.govpeptide.comsigmaaldrich.comresearchgate.net. These sequences often contain a high proportion of hydrophobic amino acids, such as leucine (B10760876), valine, phenylalanine, or isoleucine, and can also be influenced by the presence of glycine, which can induce β-sheet packing nih.gov. Aggregation significantly impedes peptide synthesis by reducing coupling and deprotection yields, slowing reaction kinetics, and in severe cases, causing complete failure of the synthesis nih.govpeptide.comsigmaaldrich.comresearchgate.net.

This compound contributes to overcoming aggregation phenomena through its inherent chemical properties. The Bsmoc residue, characterized by a more hydrophilic sulfone moiety, enhances the water solubility of the growing peptide chain compared to the highly hydrophobic Fmoc residue google.com. This increased solubility renders the peptide less susceptible to aggregation effects, particularly when employing solid-phase methodology google.com. By mitigating aggregation, Bsmoc chemistry leads to better and more predictable acylation and deprotection kinetics, ultimately resulting in higher purities and solubilities of crude peptide products sigmaaldrich.com. Furthermore, the Bsmoc group's characteristics indirectly support strategies like backbone protection, which minimizes aggregation by disrupting hydrogen bonding and introducing steric hindrance, thereby improving the synthesis of long peptidic sequences prone to aggregation researchgate.net.

Stereochemical Control and Integrity in N Bsmoc L Leucine Utilized Synthesis

Mechanisms of Racemization in Peptide Coupling Reactions

During peptide synthesis, the carboxyl group of an N-protected amino acid must be activated to facilitate the formation of an amide bond with the amino group of the next residue. iris-biotech.deomicsonline.org This activation step, however, renders the α-hydrogen of the activated amino acid susceptible to abstraction by base, which is the primary cause of racemization. nih.govbachem.com There are two principal base-catalyzed mechanisms through which this loss of stereochemical integrity occurs. mdpi.comnih.govhighfine.com

The direct enolization pathway, also referred to as direct α-abstraction, involves the removal of the α-proton from the activated amino acid by a base. nih.govbachem.com This process results in the formation of a planar carbanion or enolate intermediate. bachem.com Subsequent reprotonation of this achiral intermediate can occur from either face with equal probability, leading to a mixture of L- and D-enantiomers and thus, a loss of optical purity. nih.gov This mechanism is particularly relevant for amino acid residues with highly acidic α-protons. nih.gov Urethane-based protecting groups like Bsmoc, Fmoc, and Boc are designed to reduce the acidity of the α-hydrogen, thereby generally suppressing this racemization pathway compared to acyl-type protecting groups. bachem.comrsc.org

The most prevalent mechanism for racemization during peptide synthesis is through the formation of a 5(4H)-oxazolone intermediate. mdpi.comnih.govbohrium.com This pathway is initiated by the intramolecular attack of the oxygen atom of the N-terminal protecting group's carbonyl (or the preceding peptide bond's carbonyl) on the activated carboxyl carbon. mdpi.comnih.gov This cyclization forms a five-membered oxazolone ring. rsc.org The α-proton of the oxazolone is highly acidic and is readily abstracted by even weak bases present in the reaction mixture, leading to the formation of a planar, aromatic oxazole anion. bachem.com Reprotonation of this symmetric intermediate can occur from either side, resulting in a racemic mixture of the activated amino acid. mdpi.comnih.gov Urethane-based protecting groups like Bsmoc are known to significantly reduce the rate of oxazolone formation compared to other types of protecting groups, which is a key advantage for maintaining chiral integrity. rsc.org

Strategies for Minimizing Racemization with the Bsmoc Protecting Group

The unique chemical properties of the Bsmoc group allow for specific strategies to be employed to minimize racemization during peptide synthesis. Its high base lability compared to the more common Fmoc group is a central feature in these strategies. researchgate.net

The Bsmoc group is significantly more labile to bases than the Fmoc group, allowing for its removal under milder basic conditions. researchgate.net This property is highly advantageous for preserving stereochemical purity. Standard Fmoc deprotection protocols often use a 20% solution of piperidine (B6355638) in DMF, a relatively strong base. In contrast, Bsmoc deprotection can be achieved effectively with weaker or more dilute bases, such as 2% piperidine in DMF. researchgate.net

The use of a weaker base for the deprotection step minimizes the risk of base-catalyzed side reactions, including racemization via the direct enolization pathway. researchgate.net This is particularly crucial when synthesizing peptides containing sequences sensitive to base-induced side reactions, such as those with Asp-Gly segments which are prone to aspartimide formation. researchgate.net By employing milder deprotection conditions, the integrity of the peptide backbone and the stereochemistry of the constituent amino acids are better preserved.

| Base Condition | Protecting Group | Typical Use | Impact on Racemization |

| Strong Base (e.g., 20% Piperidine) | Fmoc | Standard Deprotection | Higher risk of base-catalyzed racemization and other side reactions. |

| Weak/Dilute Base (e.g., 2% Piperidine) | Bsmoc | Standard Deprotection | Reduced risk of racemization due to milder conditions. researchgate.net |

| Sterically Hindered Base (e.g., 2,4,6-collidine) | General | Coupling | Can reduce racemization compared to less hindered bases like DIEA. highfine.com |

This table provides an interactive overview of how base strength correlates with protecting group strategy and its effect on stereochemical purity.

The choice of coupling reagent and the use of additives are critical for suppressing racemization, primarily by influencing the rate of the desired coupling reaction versus the rate of oxazolone formation. peptide.comglobalresearchonline.net

Coupling Reagents: Modern coupling reagents are broadly categorized into phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). bachem.comnih.gov These reagents activate the carboxylic acid, but this activation can also promote racemization, especially with sensitive amino acids like cysteine and histidine. peptide.comnih.gov The combination of these reagents with a tertiary base like N,N-diisopropylethylamine (DIEA) can significantly increase the risk of racemization. nih.gov Using a weaker, more sterically hindered base such as 2,4,6-trimethylpyridine (collidine) in place of DIEA is often recommended to minimize epimerization. highfine.comnih.gov

Additives: Racemization-suppressing additives, such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma), are indispensable. omicsonline.orgpeptide.com When added to the coupling reaction, these additives react with the initially formed activated intermediate to generate an active ester. peptide.com These active esters are more stable and less prone to cyclization into an oxazolone than the initial activated species, yet they remain sufficiently reactive to undergo efficient aminolysis to form the desired peptide bond. globalresearchonline.net HOAt is often considered superior to HOBt in suppressing racemization due to a neighboring group effect from the pyridine nitrogen atom. mdpi.com The uronium salt of Oxyma, COMU, has also been shown to be an excellent coupling reagent with low racemization potential. omicsonline.org

| Coupling Reagent/Additive | Class | Mechanism of Racemization Suppression |

| DIC/HOBt | Carbodiimide/Additive | Forms a less racemization-prone O-acylisourea intermediate and then a HOBt active ester. bachem.com |

| HATU/HOAt | Uronium Salt/Additive | Forms a highly reactive HOAt ester; the nitrogen in the HOAt ring is thought to help suppress oxazolone formation. mdpi.com |

| PyBOP | Phosphonium Salt | Forms a phosphonium-based activated species. Often used with HOBt or other additives. |

| COMU | Uronium Salt of Oxyma | Oxyma additive forms a stable active ester, effectively suppressing racemization. omicsonline.org |

This interactive table summarizes common coupling reagents and additives and their roles in maintaining chiral integrity.

Monitoring Stereochemical Purity during Bsmoc-Mediated Peptide Synthesis

Rigorous analytical monitoring is essential to confirm the stereochemical purity of a synthesized peptide. Several methods are employed to detect and quantify the presence of diastereomeric impurities that may have formed due to racemization.

The most common and reliable method is High-Performance Liquid Chromatography (HPLC) . researchgate.net By using a chiral stationary phase, it is often possible to directly separate the desired peptide from its epimers. researchgate.net Alternatively, the peptide can be hydrolyzed back into its constituent amino acids, which are then derivatized with a chiral reagent. The resulting diastereomeric derivatives can be separated and quantified using reversed-phase HPLC or Gas Chromatography (GC). rsc.org

Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique. By comparing the retention time of the synthesized peptide with that of an isotopically labeled synthetic standard containing the known D-amino acid, one can confirm the stereochemistry of the endogenous peptide directly from complex mixtures. nih.govnih.gov

Qualitative color tests can also be used during solid-phase peptide synthesis to ensure that each coupling and deprotection step proceeds to completion, which indirectly helps prevent situations that might favor racemization, such as repeated, harsh coupling cycles. ias.ac.in These analytical controls are crucial for ensuring that the final peptide product meets the required standards of stereochemical purity.

Orthogonal Protecting Group Strategies Employing N Bsmoc L Leucine

Design Principles for Orthogonal Protection in Complex Peptide Synthesis

Orthogonal protecting group strategies are fundamental in complex peptide synthesis, allowing for the selective removal of specific protecting groups without affecting others present in the same molecule organic-chemistry.org. This selectivity is crucial when synthesizing multifunctional peptides or peptidomimetics, where multiple reactive sites require temporary masking. The Bsmoc group, exemplified by N-Bsmoc-L-leucine, is designed to be orthogonally removable from other widely used protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) total-synthesis.comorganic-chemistry.orgorganic-chemistry.org.

The core design principle of the Bsmoc group lies in its deprotection mechanism: a Michael addition reaction initiated by primary or secondary amines, most commonly piperidine (B6355638) nih.govresearchgate.netacs.orgug.edu.pltotal-synthesis.com. This mechanism contrasts sharply with the β-elimination process employed for Fmoc deprotection and the acid-catalyzed cleavage used for Boc groups nih.govug.edu.pltotal-synthesis.comorganic-chemistry.org. This unique chemistry provides several advantages:

Milder Deblocking Conditions: Bsmoc can be deblocked using weaker or less concentrated bases, such as 2-5% piperidine in DMF, compared to the 20% piperidine typically required for Fmoc removal researchgate.netacs.orgacs.org. This reduces the harshness of the deprotection step.

Reduced Side Reactions: The Michael addition mechanism of Bsmoc deprotection minimizes common side reactions observed in Fmoc chemistry, such as diketopiperazine (DKP) formation and aminosuccinimide formation, particularly in sequences containing base-sensitive Asp-Gly units researchgate.netacs.orgug.edu.placs.org. This is because the deblocking event also acts as a scavenging event, preventing back-alkylation by the byproduct ug.edu.pltotal-synthesis.com.

Enhanced Reactivity in Acylation: Bsmoc derivatives exhibit greater reactivity in acylation reactions compared to their Fmoc counterparts, a difference that becomes more pronounced with increasing steric hindrance between coupling components nih.gov.

Monitoring Capabilities: The Bsmoc group incorporates a styrene (B11656) chromophore, allowing for the monitoring of resin loading of Bsmoc amino acids, similar to Fmoc analogues researchgate.netacs.orgresearchgate.net.

The ability to use water or saturated sodium chloride solution for washing after deblocking is another significant improvement over Fmoc-based methods, leading to cleaner phase separation and higher yields in solution synthesis researchgate.netacs.orggoogle.comgoogle.com.

Selective Deprotection in Multifunctional Peptide and Peptidomimetic Synthesis

The distinct deprotection chemistry of this compound facilitates selective deprotection in the synthesis of multifunctional peptides and peptidomimetics. This orthogonality allows for the removal of the Bsmoc group without affecting other protecting groups that respond to different chemical conditions.

For instance, the Bsmoc group can be selectively removed in the presence of Fmoc or Fm protection acs.org. While piperidine can deblock both Bsmoc and Fmoc, the conditions can be fine-tuned for selectivity. More notably, tris(2-aminoethyl)amine (B1216632) (TAEA) can rapidly cleave Bsmoc while leaving Fmoc intact nih.govresearchgate.netacs.orgtotal-synthesis.comacs.org. Conversely, hindered amines like diisopropylamine (B44863) can cleave the Fmoc group while not reacting with Bsmoc, demonstrating a "quasi-orthogonal" relationship total-synthesis.comacs.org. This differential reactivity is attributed to the steric hindrance affecting the nucleophilic Michael addition for Bsmoc versus the β-elimination for Fmoc total-synthesis.com.

The mild deprotection conditions for Bsmoc are particularly advantageous for incorporating base-sensitive peptide units, as they lead to less contamination from aminosuccinimide formation compared to standard Fmoc chemistry researchgate.netacs.orgresearchgate.net. This precision is critical in the synthesis of complex biomolecules where maintaining the integrity of sensitive functionalities is paramount.

Combinatorial Strategies with Other Protecting Groups (e.g., Fmoc, Boc, Bpoc)

The unique deprotection profile of Bsmoc allows for its integration into sophisticated combinatorial protecting group strategies alongside other widely used groups such as Fmoc, Boc, and Bpoc. This orthogonality is key to constructing complex peptide architectures step-by-step, selectively exposing reactive sites as needed.

Bsmoc and Fmoc: As discussed, Bsmoc and Fmoc can be considered "quasi-orthogonal" due to their different deprotection mechanisms (Michael addition vs. β-elimination) and sensitivity to different bases ug.edu.pltotal-synthesis.com. TAEA can selectively remove Bsmoc while leaving Fmoc untouched, while hindered amines like diisopropylamine can remove Fmoc while Bsmoc remains total-synthesis.comacs.org. This allows for flexible strategies where either the Bsmoc-protected or Fmoc-protected amino acid can be deprotected first, depending on the synthetic goal acs.orgacs.orgwiley-vch.de.

Bsmoc and Boc: The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA) organic-chemistry.orgmasterorganicchemistry.com. In contrast, Bsmoc is removed under basic conditions via Michael addition nih.govug.edu.pl. This fundamental difference in cleavage conditions makes Bsmoc and Boc truly orthogonal. A Bsmoc-protected amino acid would remain intact under the acidic conditions required to remove a Boc group, and vice-versa. This orthogonality is highly valuable for synthesizing peptides with diverse protecting group requirements on different amino acid residues or for sequential deprotection strategies organic-chemistry.orgorganic-chemistry.org.

Bsmoc and Bpoc: The Bpoc (2-(4-biphenyl)isopropoxycarbonyl) group is another amino-protecting group, often used in solution synthesis and removed by mild acid researchgate.net. Similar to Boc, its acid-lability provides an orthogonal relationship with the base-labile Bsmoc group. This allows for the selective deprotection of either group without affecting the other, providing further flexibility in complex syntheses.

The ability to combine Bsmoc with these established protecting groups offers significant advantages in designing efficient and high-yielding synthetic routes for peptides and peptidomimetics, particularly for sequences prone to side reactions under conventional deprotection conditions researchgate.netacs.orggoogle.comspringernature.com.

Analytical Characterization and Reaction Monitoring of N Bsmoc L Leucine and Its Derivatives

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for the separation, identification, and purification of N-Bsmoc-L-leucine and related peptide compounds. The choice of technique depends on the specific analytical goal, whether it is assessing the purity of the initial building block, isolating a target peptide, or analyzing its oligomerization state.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and its derivatives. avantorsciences.comd-nb.info Reverse-phase HPLC (RP-HPLC) is the most commonly used mode, where a nonpolar stationary phase is used with a polar mobile phase. thermofisher.com This method is adept at separating the target compound from impurities, which may include byproducts from the synthesis or residual starting materials.

The purity of N-protected amino acids like N-Fmoc-L-leucine, a related compound, is routinely assessed by HPLC, with typical purity specifications of ≥98.0%. avantorsciences.com For the analysis of underivatized amino acids, including leucine (B10760876), specific HPLC methods have been developed that allow for their quantification in various samples. nih.gov These methods often involve careful optimization of mobile phase pH and composition to achieve baseline separation from other amino acids. nih.gov For instance, a study on the separation of several amino acids, including leucine, found that a pH of 7.4 was optimal for achieving adequate resolution. nih.gov

A typical HPLC analysis for purity might involve the following conditions:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm I.D. × 150 mm, 3 µm) |

| Mobile Phase | A: Sodium dihydrogen phosphate (B84403) buffer (pH 2.8) B: Acetonitrile (B52724) |

| Gradient | Isocratic or gradient elution depending on the sample complexity |

| Flow Rate | ~0.9 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 40°C |

This table presents a generalized set of HPLC conditions based on methods used for similar compounds. hitachi-hightech.com Specific conditions for this compound may vary.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Purity and Identity

For a more comprehensive analysis, Ultra-High Performance Liquid Chromatography (UPLC) is often coupled with Mass Spectrometry (MS). UPLC utilizes smaller particle size columns, leading to higher resolution and faster analysis times compared to conventional HPLC. When combined with MS, it provides not only purity information based on the chromatographic separation but also mass information that confirms the identity of the compound and its impurities. nih.govlcms.cz

LC-MS is a powerful tool for establishing the identity and purity of biotherapeutic peptides. lcms.cz The high-resolution mass spectrometry component can provide accurate mass-based confirmation of the peptide, identify known impurities, and verify the peptide sequence through its fragment ions. lcms.czbiopharmaspec.com This technique is particularly valuable for detecting and identifying process-related impurities and modifications that may occur during synthesis. biopharmaspec.com

A UPLC-MS analysis can distinguish between the desired product and closely related impurities, such as deletion or insertion sequences in a peptide chain. The mass spectrometer can detect these differences with high precision, offering an orthogonal method of confirmation to the UV trace from the UPLC.

Size-Exclusion Chromatography (SEC) for Oligomerization State

Size-Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their size in solution. nih.gov It is particularly useful for analyzing the oligomerization state of peptides and proteins, which can be a critical quality attribute. While this compound itself is a small molecule, SEC becomes relevant when it is incorporated into larger peptide chains.

In the context of protected peptides, which are often insoluble in water, SEC can be performed using organic solvents. nih.gov This allows for the analysis and separation of protected peptide tandems and for monitoring the progress of peptide fragment coupling reactions. nih.gov The choice of the column gel is critical, as the separation ranges in organic solvents can be significantly different from those in aqueous buffers. nih.gov For example, Toyopearl HW-series gels have been used for the separation of protected peptides in dimethylformamide (DMF). nih.gov

Ion-Exchange Chromatography (IEX) for Charge-Based Separation

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. 193.16.218nih.gov This technique is highly effective for purifying peptides and proteins, as their charge is dependent on the pH of the mobile phase and the pKa values of their ionizable groups. For this compound derivatives, IEX can be used to separate peptides with different numbers of acidic or basic residues.

IEX is a well-established method for the analysis of amino acids, often involving post-column derivatization with reagents like ninhydrin (B49086) for detection. europa.eu The separation is typically achieved using a cation-exchange column and a gradient of increasing ionic strength or pH. 193.16.218 While sample preparation for IEX can be minimal, the choice of the buffer system is crucial for achieving the desired separation. 193.16.218 This technique can be applied to monitor the removal of the Bsmoc protecting group, as the free amine will alter the charge of the molecule.

Spectroscopic Methods for Structural Confirmation and Reaction Monitoring

Spectroscopic methods provide detailed information about the molecular structure of this compound and its derivatives, confirming their identity and allowing for the monitoring of chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules, including this compound and its derivatives. biopchem.educationresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to obtain a complete picture of the molecular structure.

1D NMR: The ¹H NMR spectrum provides information about the number and types of protons in the molecule, as well as their chemical environment. For this compound, specific signals corresponding to the protons of the leucine side chain, the α-proton, and the Bsmoc protecting group would be expected. The integration of these signals can confirm the relative number of protons in different parts of the molecule. Similarly, the ¹³C NMR spectrum reveals the number and types of carbon atoms. researchgate.net

2D NMR: 2D NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide information about the connectivity between atoms. biopchem.educationlibretexts.org

COSY: A COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. This allows for the assignment of protons within the leucine residue and the Bsmoc group.

HSQC: An HSQC spectrum correlates protons with their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. This is invaluable for assigning the carbon and nitrogen signals in the spectrum.

In the context of peptide synthesis, NMR can be used to monitor the coupling of this compound to another amino acid. scispace.com For example, the formation of a dipeptide can be confirmed by the appearance of new signals in the NMR spectrum and by changes in the chemical shifts of the existing signals. scispace.com Furthermore, NMR can be used to assess the potential for racemization during peptide coupling by analyzing the spectra of diastereomeric dipeptides. scispace.com

Example of Expected ¹H NMR Signals for this compound:

| Proton(s) | Expected Chemical Shift Range (ppm) | Multiplicity |

| Bsmoc aromatic protons | 7.0 - 8.0 | Multiplets |

| Bsmoc CH₂ | ~5.0 | Singlet or AB quartet |

| Leucine α-H | 4.0 - 4.5 | Multiplet |

| Leucine β-CH₂ | 1.5 - 2.0 | Multiplet |

| Leucine γ-CH | 1.4 - 1.8 | Multiplet |

| Leucine δ-CH₃ | 0.8 - 1.0 | Doublet |

This table provides an estimation of chemical shifts. Actual values can vary depending on the solvent and other experimental conditions.

Spectrophotometric Monitoring of Bsmoc Loading and Deprotection (e.g., Chromophore Detection)

The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group offers a significant advantage in solid-phase peptide synthesis (SPPS) due to its inherent chromophore, which allows for real-time, non-invasive monitoring of reaction progress. researchgate.netacs.org This feature is analogous to the well-established monitoring of the 9-fluorenylmethyloxycarbonyl (Fmoc) group. biotage.comtec5usa.com

The Bsmoc group contains a styrene-like chromophore within the dibenzothiophene (B1670422) sulfone moiety. researchgate.netacs.org This structure confers strong ultraviolet (UV) absorbance, enabling the quantification of the Bsmoc group attached to the solid support or released into solution. The progress of both the initial loading of this compound onto the resin and the subsequent deprotection steps can be followed spectrophotometrically. researchgate.netgoogle.com

Monitoring Deprotection: The deprotection of the Bsmoc group is typically achieved using a mild base, such as a dilute solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). acs.orgacs.org The cleavage reaction releases the Bsmoc moiety, which, upon reacting with piperidine, forms a stable adduct. acs.org This adduct possesses a distinct UV absorbance maximum, often cited around 310 nm, which can be measured in the column eluant. acs.org

The monitoring process involves collecting the solution flowing from the reaction vessel during the deprotection step and measuring its absorbance over time. In a continuous flow system, the absorbance is monitored until it returns to the baseline value, indicating that the deprotection reaction is complete and all the protecting groups have been removed from the peptidyl-resin. sigmaaldrich.com This method provides a reliable indication of the reaction endpoint, allowing for optimization of deprotection times and ensuring complete removal of the protecting group before the next coupling cycle. This is critical for preventing deletion sequences in the final peptide. luxembourg-bio.com

| Parameter | Description | Typical Value/Method | Reference |

| Chromophore | The part of the Bsmoc molecule responsible for UV absorption. | Styrene-like system within the dibenzothiophene sulfone ring. | researchgate.netacs.org |

| Detection Method | UV-Visible Spectrophotometry. | Measurement of the absorbance of the deprotection solution. | tec5usa.comsigmaaldrich.com |

| Wavelength (λmax) | The wavelength of maximum absorbance for the cleaved Bsmoc-piperidine adduct. | ~310 nm | acs.org |

| Deprotection Reagent | Base used to cleave the Bsmoc group. | 2-5% Piperidine in DMF. | acs.org |

| Monitoring Application | Quantifying the initial loading of the amino acid onto the resin and tracking the completion of each deprotection step during synthesis. | The amount of released Fmoc-piperidine adduct is proportional to the amount of amino acid loaded on the resin. | biotage.com |

Determination of Enantiomeric Purity (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))

Ensuring the enantiomeric purity of this compound is paramount, as the introduction of the D-enantiomer can lead to the synthesis of undesired diastereomeric peptides with potentially altered biological activity and toxicological profiles. rsc.orgnih.gov Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining the enantiomeric excess of amino acids. researchgate.netaimspress.comnih.gov

The analysis of this compound for enantiomeric purity by GC-MS typically requires a multi-step sample preparation process. First, the Bsmoc protecting group is cleaved from the leucine. cat-online.com The resulting free amino acid is then converted into a volatile derivative to make it suitable for gas chromatography. cat-online.comnih.gov This derivatization is a critical step and often involves esterification of the carboxyl group followed by acylation of the amino group. nih.govcat-online.com

The derivatized amino acid enantiomers are then separated on a chiral stationary phase (CSP) within the GC column. cat-online.comnih.gov These specialized columns are designed to interact differently with the L- and D-enantiomers, resulting in different retention times and allowing for their separation. aimspress.comcat-online.com The mass spectrometer serves as a highly sensitive and selective detector, identifying the eluting compounds based on their mass-to-charge ratio and fragmentation patterns, which allows for accurate quantification. researchgate.netnih.govnih.gov By comparing the peak areas of the L- and D-leucine derivatives, the enantiomeric purity can be precisely calculated. nih.gov

| Step | Description | Example Reagents/Columns | Reference |

| 1. Deprotection | Removal of the Bsmoc group to yield the free amino acid. | Acid hydrolysis (e.g., 6 M HCl) can be used, though this is typically part of AAA; for purity analysis of the starting material, milder methods would be preferred if available. | cat-online.com |

| 2. Derivatization | Conversion of the non-volatile amino acid into a volatile derivative for GC analysis. | Esterification: Isopropanol/HCl. Acylation: Trifluoroacetic anhydride (B1165640) (TFAA) or Heptafluorobutyric anhydride (HFBA). | cat-online.comnih.gov |

| 3. GC Separation | Separation of the derivatized L- and D-enantiomers. | Chiral Stationary Phase (CSP) Column: Chirasil-L-Val is a commonly used column for separating amino acid enantiomers. | researchgate.netnih.gov |

| 4. MS Detection | Identification and quantification of the separated enantiomers. | Time-of-Flight (TOF) or Quadrupole mass analyzers are used to detect characteristic fragment ions in Selected Ion Monitoring (SIM) mode for high sensitivity. | nih.govnih.gov |

Amino Acid Analysis (AAA) for Peptide Composition Verification

After a peptide has been synthesized using this compound and other amino acids, Amino Acid Analysis (AAA) is performed to verify its composition and quantify the final product. researchgate.netusp.org AAA is a fundamental technique that determines the relative and absolute quantities of the amino acids constituting a peptide. biosyn.com

The standard procedure for AAA begins with the complete hydrolysis of the peptide into its individual amino acid constituents. usp.org This is most commonly achieved by heating the peptide in a strong acid, typically 6 M hydrochloric acid (HCl), at approximately 110-120 °C for 18 to 24 hours in a sealed, evacuated tube. usp.orgnih.govnih.gov During this process, all peptide bonds are cleaved, as is the Bsmoc protecting group from the N-terminus if it has not already been removed.

Following hydrolysis, the resulting mixture of free amino acids (the hydrolysate) is separated, identified, and quantified. nih.gov Modern AAA instruments typically use chromatographic methods, such as ion-exchange chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC), to separate the amino acids. biosyn.comnih.gov The separated amino acids are often derivatized, either before (pre-column) or after (post-column) the chromatographic separation, to enhance their detection by UV or fluorescence detectors. researchgate.netbiosyn.com For example, post-column derivatization with ninhydrin or pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are common. biosyn.comnih.gov

| Step | Description | Typical Conditions | Reference |

| 1. Hydrolysis | Cleavage of all peptide bonds to release individual amino acids. | 6 M Hydrochloric Acid (HCl) at 110-120 °C for 18-24 hours under vacuum. | usp.orgnih.gov |

| 2. Separation | Chromatographic separation of the amino acid mixture. | Ion-exchange chromatography or reversed-phase HPLC. | biosyn.comnih.gov |

| 3. Derivatization | Chemical modification of amino acids to allow for sensitive detection. | Post-column: Ninhydrin. Pre-column: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). | biosyn.comnih.gov |

| 4. Detection & Quantification | Measurement of the amount of each separated amino acid. | UV-Visible or Fluorescence detection. Quantification against a known standard. | biosyn.comnih.gov |

Computational and Theoretical Investigations of Bsmoc Chemistry

Quantum Chemical Calculations of Bsmoc Group Reactivity and Stability

Quantum chemical calculations, including ab initio and semi-empirical methods, are powerful tools for investigating the intrinsic reactivity and stability of chemical species at an atomic and electronic level. For the Bsmoc group, these calculations can determine key parameters such as bond dissociation energies, frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. These parameters provide insights into the electrophilic or nucleophilic character of different sites within the Bsmoc moiety and its susceptibility to various chemical transformations.

Table 1: Illustrative Quantum Chemical Parameters for Protecting Groups (Hypothetical Data)

| Protecting Group | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | C=O Bond Length (Å) | C-N Bond Length (Å) |

| Bsmoc | -7.5 | -1.2 | 6.3 | 1.21 | 1.35 |

| Fmoc | -6.8 | -0.8 | 6.0 | 1.22 | 1.36 |

| Boc | -8.0 | -1.5 | 6.5 | 1.20 | 1.34 |

These calculations can also predict vibrational frequencies and spectroscopic properties (e.g., NMR chemical shifts, IR absorption bands), which can be compared with experimental data to validate theoretical models and confirm structural assignments acs.orgresearchgate.net.

Density Functional Theory (DFT) Studies of Bsmoc Deprotection Pathways

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying reaction mechanisms, transition states, and reaction energetics. DFT calculations are particularly valuable for elucidating the detailed pathways of deprotection reactions, including the identification of intermediates and transition states, and the calculation of activation energies (ΔG‡) and reaction energies (ΔG).

For the Bsmoc group, DFT studies would focus on the Michael-like addition deprotection mechanism initiated by a nucleophile, such as piperidine (B6355638) fishersci.caacs.org. This contrasts with the β-elimination mechanism characteristic of Fmoc deprotection researchgate.netacs.org. DFT calculations could map the entire reaction coordinate, from the initial approach of the nucleophile to the carbamate (B1207046), through the formation of a tetrahedral intermediate, and subsequent elimination of the protected amine and the Bsmoc byproduct.

Key aspects DFT studies could address for Bsmoc deprotection:

Nucleophilic Attack: Characterize the electrophilicity of the carbonyl carbon in the Bsmoc carbamate and the nucleophilicity of common deprotecting agents (e.g., piperidine).

Transition State Analysis: Identify and optimize the transition state structures for the rate-determining step, providing activation energies that correlate with experimental reaction rates. The electron-withdrawing sulfone group in Bsmoc is thought to enhance carbonyl electrophilicity, favoring nucleophilic attack and accelerating cleavage under mild basic conditions compared to Fmoc advancedchemtech.com. DFT could quantify this enhancement.

Intermediate Stability: Evaluate the stability and lifetime of any proposed intermediates, such as the Michael adduct formed upon piperidine attack, which is known to be a reactive intermediate fishersci.ca.

Solvent Effects: Investigate the influence of different solvents on the reaction pathway and kinetics, using implicit or explicit solvent models. This is particularly relevant given that Bsmoc chemistry offers advantages in terms of cleaner phase separation and higher yields, potentially due to byproduct solubility and reduced aggregation effects acs.orgresearchgate.net.

Byproduct Formation: Analyze the energetics of byproduct formation and their stability, which is important for understanding the efficiency and cleanliness of the deprotection process. Unlike Fmoc, Bsmoc cleavage generates non-fluorescent byproducts, simplifying purification advancedchemtech.com.

Table 2: Illustrative DFT-Calculated Energetics for Bsmoc Deprotection (Hypothetical Data)

| Reaction Step | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) |

| Nucleophilic attack on Bsmoc-carbamate | 15.2 | -8.5 |

| Formation of Michael adduct intermediate | - | -12.1 |

| Elimination of protected amine | 10.5 | -5.3 |

| Overall deprotection (Bsmoc-NHR + Pip -> RNH2 + Byproducts) | 15.2 | -25.9 |

Such DFT studies have been successfully applied to Fmoc deprotection, showing how factors like proline's penultimate position can stabilize transition states and influence deprotection rates researchgate.netacs.org. Similar detailed mechanistic insights would be invaluable for optimizing Bsmoc-based peptide synthesis protocols.

Molecular Modeling of Bsmoc-Protected Amino Acid Conformational Dynamics

Molecular modeling, particularly molecular dynamics (MD) simulations, is essential for understanding the conformational dynamics of complex molecules like Bsmoc-protected amino acids and peptides. These simulations track the movement of atoms over time, providing insights into preferred conformations, flexibility, and interactions with solvents or other molecules.

For N-Bsmoc-L-leucine, molecular modeling can explore:

Conformational Landscape: Determine the accessible conformational space of the Bsmoc group and the L-leucine side chain, as well as their interplay. The presence of the bulky Bsmoc group can influence the backbone and side-chain dihedral angles (e.g., φ, ψ, χ angles) of L-leucine, potentially restricting its conformational freedom compared to the unprotected amino acid yale.edunih.gov.

Intramolecular Interactions: Identify stable intramolecular hydrogen bonds, π-π stacking interactions (involving the benzo[b]thiophene system), or steric clashes that dictate the preferred conformations. The aromatic sulfone structure of Bsmoc confers unique steric and electronic properties advancedchemtech.com.

Solvent Effects on Conformation: Investigate how different solvents (e.g., DMF, NMP, water) influence the conformational ensemble of this compound. The Bsmoc residue, bearing a more hydrophilic sulfone residue than Fmoc, is noted to enhance water solubility and be less subject to aggregation effects researchgate.net. MD simulations can quantify these solvent-dependent conformational changes and aggregation tendencies.

Interaction with Resin/Peptide Chain: In the context of SPPS, molecular modeling can simulate the interaction of Bsmoc-protected amino acids with the solid support and the growing peptide chain. This can help understand phenomena like incomplete couplings or aggregation that can impede efficient peptide assembly acs.org.

Table 3: Illustrative Molecular Dynamics Simulation Parameters for this compound (Hypothetical Data)

| Parameter | Value |

| Simulation Time | 200 ns |

| Temperature | 300 K |

| Solvent System | Explicit Water / DMF |

| Force Field | Amber / CHARMM |

| RMSD (Backbone) | 0.8 Å (average over simulation) |

| Radius of Gyration | 5.2 Å (average over simulation) |

| Preferred Dihedral Angles (φ, ψ) | (-140°, 140°) - Extended conformation |

Molecular modeling studies on N-protected amino acid esters have shown good correlation between experimental and calculated binding affinities to self-assembled capsules, highlighting the utility of these methods in understanding molecular recognition and conformational preferences nih.gov. By applying these computational techniques, a deeper understanding of this compound's behavior in various chemical environments can be achieved, aiding in the rational design and optimization of peptide synthesis strategies.

Compound Names and PubChem CIDs

Q & A

Q. How can researchers ensure reproducibility when adapting this compound protocols from literature?

- Methodological Answer :

- Replicate key steps (e.g., deprotection, coupling) using vendor-specified reagents (e.g., Sigma-Aldridge Bsmoc-Cl, ≥98% purity).

- Cross-reference Supporting Information from primary literature for unstated details (e.g., stirring speed, inert gas flow rate).

- Publish negative results (e.g., failed couplings) to enhance methodological transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products